

Iadademstat: A Technical Guide to its Pharmacology and Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ladademstat (ORY-1001) is an orally bioavailable, first-in-class small molecule that acts as a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic enzyme implicated in the pathogenesis of various cancers.[1][2][3] This technical guide provides a comprehensive overview of the pharmacology and toxicology of **iadademstat**, summarizing key preclinical and clinical findings. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development.

Introduction to ladademstat

ladademstat is a novel investigational drug developed by Oryzon Genomics.[4] It is currently being evaluated in clinical trials for the treatment of both hematological malignancies and solid tumors, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[5][6] The drug has received Orphan Drug designation from the FDA for acute leukemia and small cell lung cancer.[4]

Pharmacology Mechanism of Action

ladademstat exerts its therapeutic effects through a dual mechanism of action targeting LSD1:

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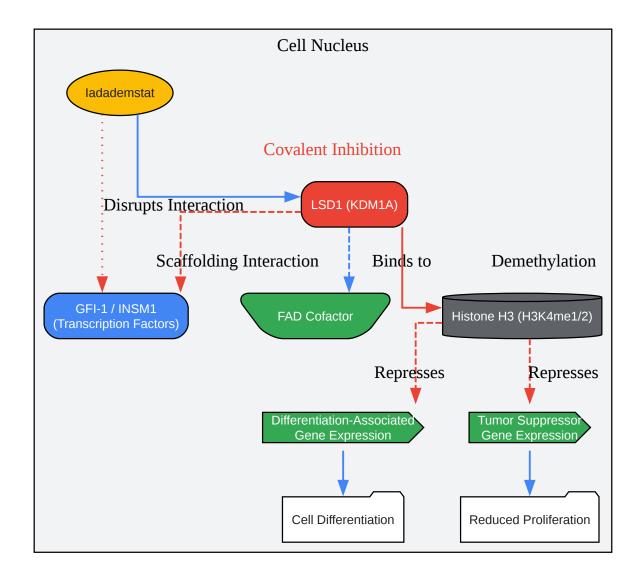




- Catalytic Inhibition: It forms a covalent, irreversible bond with the flavin adenine dinucleotide (FAD) cofactor in the catalytic center of LSD1.[3][4][7] This action blocks the demethylase activity of LSD1, which normally removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Inhibition of LSD1 leads to increased H3K4 methylation, resulting in the enhanced expression of tumor suppressor genes.[1]
- Disruption of Scaffolding Function: ladademstat binding to LSD1 induces a steric hindrance effect.[4][7] This disrupts the scaffolding function of LSD1 in forming oncogenic protein complexes.[3][4][7] For instance, it impairs the interaction between LSD1 and GFI-1 in leukemia, and between LSD1 and INSM1 in SCLC, leading to the differentiation of cancer cells.[7]

This dual mechanism ultimately promotes the differentiation of malignant cells and reduces their proliferative capacity.[7][8]





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Figure 1: Mechanism of action of ladademstat in the cell nucleus.

Pharmacokinetics

ladademstat is orally bioavailable and exhibits approximately linear pharmacokinetics.[9] Key pharmacokinetic parameters from a Phase I study in patients with relapsed/refractory AML are summarized below.



Parameter	Value	Reference
Time to Maximum Concentration (Tmax)	4-8 hours post-dose	[9]
Half-life (t1/2)	40-100 hours	[9]
Accumulation Ratio	Approximately 3-6 after repeated dosing	[9]
Volume of Distribution	Approximately 200 times total body water	[9]

Preclinical Studies

Preclinical studies have demonstrated the potent anti-leukemic activity of **iadademstat** both in vitro and in vivo.

In Vitro Activity

- ladademstat induces differentiation of AML cells at low nanomolar concentrations (< 1 nM).
 [10]
- It inhibits the proliferation of various cancer cell lines, including non-small cell lung cancer (H1299 and A549) at concentrations of 80-160 μM, where it also induces apoptosis and cell cycle arrest at the G1 phase.[2]
- In breast cancer cell lines dependent on SOX2, iadademstat blocks cancer stem cell-driven mammosphere formation.[11]

In Vivo Activity

- In rodent leukemia xenograft models, the induction of differentiation biomarkers by
 iadademstat correlates with a reduction in tumor growth.[10]
- In a glioblastoma xenograft mouse model, iadademstat administered at 400 μg/kg orally every 7 days for 28 days inhibited tumor growth and increased survival rates.[2]



 Preclinical studies in baboons showed that a single dose of iadademstat significantly increased fetal hemoglobin levels, suggesting its potential for treating sickle cell disease.[12]

Clinical Development

ladademstat is being investigated in multiple clinical trials for various cancers, both as a monotherapy and in combination with other agents.



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Figure 2: Generalized workflow of ladademstat clinical trials.

Hematological Malignancies

A significant portion of **iadademstat**'s clinical development has focused on acute myeloid leukemia (AML).



Trial Name / Phase	Patient Population	Treatment Regimen	Key Findings	Reference
Phase I/IIa	Relapsed/Refract ory AML	Monotherapy, dose escalation (5-220 μg/m²/d)	Good safety profile; recommended dose of 140 µg/m²/d. Signs of clinical activity, including one complete remission with incomplete hematological recovery (CRi).	[10][13][14]
ALICE (Phase IIa)	Elderly, unfit, newly diagnosed AML	Combination with azacitidine	Objective Response Rate (ORR) of 81%, with 64% achieving CR/CRi. Manageable toxicity profile.	[3][7][8]
FRIDA (Phase lb)	Relapsed/Refract ory AML with FLT3 mutations	Combination with gilteritinib	A 67% response rate was observed in the expanded dose cohort.	[6][15]
Phase Ib (OHSU)	Newly diagnosed, unfit AML	Combination with venetoclax and azacitidine	Preliminary data showed a 100% overall response rate.	[15][16]

Solid Tumors



ladademstat has also shown promise in the treatment of solid tumors, particularly small cell lung cancer (SCLC).

Trial Name <i>l</i> Phase	Patient Population	Treatment Regimen	Key Findings	Reference
CLEPSIDRA (Phase IIa)	Second-line SCLC	Combination with platinum/etoposi de	Preliminary results showed a 75% objective response rate.	[3][7]
Phase I/II (NCI- sponsored)	First-line extensive-stage SCLC	Combination with immune checkpoint inhibitors (atezolizumab or durvalumab)	Ongoing trial to evaluate safety and efficacy.	[17][18]

Toxicology and Safety Profile

ladademstat has been generally well-tolerated in clinical trials, with a manageable safety profile.

Adverse Events

The most common adverse events observed in clinical trials are consistent with those expected in the patient populations being treated and include:[9][10][19]

- Myelosuppression (thrombocytopenia, neutropenia)
- Infections
- Gastrointestinal symptoms (diarrhea, anorexia, dysgeusia)
- Fatigue/Asthenia
- Musculoskeletal pain



Mucositis

Thrombocytopenia is a frequent and anticipated on-target effect of LSD1 inhibition.[10]

Serious Adverse Events

In the Phase I dose-escalation study, serious adverse events possibly related to **iadademstat** were observed at the highest dose of 220 μ g/m²/d.[19] The recommended dose for subsequent studies was established at 140 μ g/m²/d.[19] Drug-related serious adverse events have been infrequent in combination studies.[8]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings.

Phase I Dose-Escalation Trial in R/R AML (EudraCT No.: 2013-002447-29)

- Study Design: A non-randomized, open-label, dose-escalation (DE) and extension-cohort (EC) trial.[10][20]
- Patient Population: Patients with relapsed or refractory AML.[10]
- Treatment: ladademstat administered orally on days 1 to 5 of each week in 28-day cycles.
 Doses ranged from 5 to 220 µg/m²/d in the DE phase. The EC was treated at the recommended dose of 140 µg/m²/d.[13][20]
- Primary Objectives: To assess the safety and tolerability of iadademstat.[10]
- Secondary Objectives: To study the pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy.[10]
- Assessments: Safety was monitored through the recording of adverse events. PK was
 assessed by measuring plasma drug concentrations. PD was evaluated through the analysis
 of differentiation biomarkers. Efficacy was determined by assessing blast counts and bone
 marrow responses.[13][20]



Mammosphere Formation Assay for Breast Cancer Stem Cells

- Cell Culture: Breast cancer cell lines are cultured in non-adherent, serum-free medium supplemented with growth factors to promote the formation of mammospheres, which are enriched in cancer stem cells.[11]
- Treatment: Graded concentrations of **iadademstat** are added to the culture medium.[11]
- Endpoint: The number and size of mammospheres are quantified after a defined incubation period to assess the inhibitory effect of **iadademstat** on cancer stem cell self-renewal.[11]
- Molecular Analysis: Changes in the expression of stemness-associated genes, such as SOX2, can be measured using techniques like quantitative PCR or reporter assays.[11]

Conclusion

ladademstat is a promising epigenetic drug with a unique dual mechanism of action against LSD1. It has demonstrated a favorable safety profile and encouraging clinical activity in both hematological malignancies and solid tumors. Ongoing and future clinical trials will further delineate its therapeutic potential and optimal use in combination with other anti-cancer agents. The data presented in this guide underscore the importance of continued research into **iadademstat** as a novel therapeutic option for patients with difficult-to-treat cancers.

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- To cite this document: BenchChem. [ladademstat: A Technical Guide to its Pharmacology and Toxicology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609776#pharmacology-and-toxicology-of-iadademstat]

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